molecular formula C13H10BrNO3 B2390927 5-bromo-2-[2-oxo-2-(1H-pyrrol-2-yl)ethoxy]benzaldehyde CAS No. 875398-15-5

5-bromo-2-[2-oxo-2-(1H-pyrrol-2-yl)ethoxy]benzaldehyde

Cat. No.: B2390927
CAS No.: 875398-15-5
M. Wt: 308.131
InChI Key: VVVOOQWWBIHUFR-UHFFFAOYSA-N
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Description

5-bromo-2-[2-oxo-2-(1H-pyrrol-2-yl)ethoxy]benzaldehyde is a complex organic compound that features a bromine atom, a pyrrole ring, and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-[2-oxo-2-(1H-pyrrol-2-yl)ethoxy]benzaldehyde typically involves multiple steps. One common method includes the bromination of 2-hydroxybenzaldehyde followed by the introduction of the pyrrole moiety through an ether linkage. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as pyridine to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the bromine and other reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-[2-oxo-2-(1H-pyrrol-2-yl)ethoxy]benzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: 5-bromo-2-[2-oxo-2-(1H-pyrrol-2-yl)ethoxy]benzoic acid.

    Reduction: 5-bromo-2-[2-hydroxy-2-(1H-pyrrol-2-yl)ethoxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-bromo-2-[2-oxo-2-(1H-pyrrol-2-yl)ethoxy]benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

Mechanism of Action

The mechanism of action of 5-bromo-2-[2-oxo-2-(1H-pyrrol-2-yl)ethoxy]benzaldehyde is not fully understood. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromine atom and the aldehyde group may play crucial roles in these interactions, potentially leading to the inhibition of enzyme activity or the modulation of receptor function.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-5-nitrobenzaldehyde
  • 5-bromo-2-hydroxybenzaldehyde
  • 2-[2-oxo-2-(1H-pyrrol-2-yl)ethoxy]benzaldehyde

Uniqueness

5-bromo-2-[2-oxo-2-(1H-pyrrol-2-yl)ethoxy]benzaldehyde is unique due to the presence of both a bromine atom and a pyrrole ring, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a unique combination of reactivity and potential biological activity, making it a valuable compound for research and development.

Biological Activity

5-Bromo-2-[2-oxo-2-(1H-pyrrol-2-yl)ethoxy]benzaldehyde is a compound of interest due to its potential biological activities. This article aims to summarize the known biological effects, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure

The compound can be described by its molecular formula C12H12BrNO3C_{12}H_{12}BrNO_3 and a molecular weight of approximately 299.13 g/mol. The structure features a bromine atom, an ethoxy group, and a pyrrole moiety, which may contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that derivatives of pyrrole compounds exhibit significant anticancer activity. For instance, similar compounds have been shown to induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways involved in cell proliferation and survival, such as NF-kB and PI3K/Akt pathways .

Table 1: Summary of Anticancer Activity of Pyrrole Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundFaDu (hypopharyngeal tumor)TBDInduction of apoptosis via NF-kB inhibition
EF24 (analog)Lung, breast cancer<10IKKβ inhibition leading to reduced inflammation

Neuroprotective Effects

In addition to its anticancer properties, the compound has shown promise in neuroprotection. Research indicates that related pyrrole derivatives can inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. This inhibition can enhance cholinergic signaling, potentially improving cognitive function .

Table 2: Neuroprotective Activity of Pyrrole Derivatives

CompoundTarget EnzymeIC50 (µM)Effect on Cognitive Function
This compoundAChETBDPotential improvement in memory and learning

Study on Anticancer Efficacy

A study conducted by Liu et al. explored the anticancer efficacy of various pyrrole derivatives, including those similar to 5-bromo compounds. The results indicated that these compounds could significantly reduce tumor growth in xenograft models, suggesting their potential as therapeutic agents in cancer treatment .

Neuroprotective Study

In a separate investigation focusing on neuroprotective effects, researchers evaluated the impact of pyrrole derivatives on AChE inhibition. The findings revealed that certain modifications to the pyrrole structure enhanced the inhibitory activity against AChE, thus supporting their use in treating neurodegenerative diseases .

Properties

IUPAC Name

5-bromo-2-[2-oxo-2-(1H-pyrrol-2-yl)ethoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO3/c14-10-3-4-13(9(6-10)7-16)18-8-12(17)11-2-1-5-15-11/h1-7,15H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVVOOQWWBIHUFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C(=O)COC2=C(C=C(C=C2)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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